molecular formula C7H12O B086694 1-Oxaspiro[2.5]octane CAS No. 185-70-6

1-Oxaspiro[2.5]octane

Cat. No.: B086694
CAS No.: 185-70-6
M. Wt: 112.17 g/mol
InChI Key: VUEWYZJJYGPJDC-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.5]octane is a chemical compound characterized by a spirocyclic structure, where an oxygen atom is incorporated into the spiro ring system. This compound is notable for its unique structural features and its presence in various biologically active molecules. The spirocyclic motif is often found in natural products and pharmaceuticals, making this compound an important compound in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with dimethyloxosulfonium methylide. The procedure typically involves the following steps :

  • Preparation of dimethyloxosulfonium methylide by reacting sodium hydride with trimethyloxosulfonium iodide in dry dimethyl sulfoxide.
  • Addition of cyclohexanone to the reaction mixture, followed by heating to 55-60°C.
  • Extraction and purification of the product to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Silica catalysts: Used in ring-opening reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Scientific Research Applications

1-Oxaspiro[2.5]octane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[2.5]octane involves its interaction with molecular targets and pathways. For example, its stereochemistry plays a crucial role in its biological activity, with specific epimers being more reactive towards certain enzymes .

Comparison with Similar Compounds

1-Oxaspiro[2.5]octane can be compared with other spirocyclic compounds, such as:

Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-oxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O/c1-2-4-7(5-3-1)6-8-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEWYZJJYGPJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171693
Record name Methylenecyclohexane oxide
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-70-6
Record name 1-Oxaspiro[2.5]octane
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Record name Methylenecyclohexane oxide
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Record name 1-Oxaspiro[2.5]octane
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Record name Methylenecyclohexane oxide
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Record name 1-oxaspiro[2.5]octane
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Record name METHYLENECYCLOHEXANE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While a specific molecular formula and weight are not explicitly provided in the given research papers, 1-oxaspiro[2.5]octane is a spiro compound consisting of a cyclohexane ring connected to an oxirane (epoxide) ring through a shared spiro carbon atom. Its structure can be deduced from its name and the reactions described in the research.

ANone: Several research papers mention the use of spectroscopic techniques for characterization. Techniques mentioned include:

  • GC-MS: This technique is used to identify and quantify the compound in essential oils [, , , ].
  • NMR (1H and 13C): Utilized to determine the relative configuration and preferred conformations of this compound derivatives []. Additionally, NMR data (1H and 13C) alongside IR and MS data are used to confirm the structure of unsaturated esters derived from the reaction of this compound with cyanoketenes [].

ANone: Research suggests that the O-axial C3 epimers of 1-oxaspiro[2.5]octanes are predominantly responsible for biological activity in many spiroepoxide compounds []. This highlights the importance of stereochemistry in their biological interactions.

ANone: YEH exhibits stereoselectivity in hydrolyzing 1-oxaspiro[2.5]octanes, favoring O-axial epoxides over O-equatorial ones [, , ]. This selectivity is influenced by the substitution pattern on the cyclohexane ring. For instance, methyl groups on the Re side of the ring are preferred, and substituents near the spiroepoxide carbon can enhance enantioselectivity [].

ANone: this compound serves as a valuable building block in organic synthesis. For example, it can be used as a starting material for producing 2,2,3,6-tetramethyl-cyclohexane-carbaldehyde, a fragrance compound []. It also serves as a precursor in synthesizing spirooxiranes via the Radziszewski oxidation of cycloalkylidene-α-(thiazol-2-yl)acetonitriles [].

ANone: Research indicates that the position and type of substituents on the cyclohexane ring significantly influence the stereoselectivity of YEH-catalyzed hydrolysis [, , ]. Methyl substitutions and their proximity to the spiroepoxide carbon can impact the enzyme's selectivity and overall activity. Additionally, introducing a "epoxypyran" structure to the molecule, akin to trichothecene tumor inhibitors, has been explored for potential antitumor activity [].

ANone: While specific data on material compatibility and stability is limited in the provided research, the use of this compound derivatives in various reactions suggests a degree of stability under specific reaction conditions. For instance, their use in reactions with cyanoketenes and in the presence of YEH implies stability in those particular environments [, , ].

ANone: Essential tools and resources include:

  • Spectroscopic techniques (GC-MS, NMR): For structural characterization, identification, and quantification [, , , , ].
  • Enzymatic assays: To study the interaction of 1-oxaspiro[2.5]octanes with enzymes like YEH [, , ].
  • Chemical synthesis equipment and techniques: For synthesizing and modifying this compound derivatives [, , , ].
  • Computational chemistry software: For modeling, simulating reactions, and understanding structure-activity relationships [].

ANone: Research on this compound has implications in:

  • Medicinal chemistry: Understanding the structure-activity relationships and biological activity of these compounds can contribute to developing novel therapeutics, particularly in the field of antitumor agents [].
  • Biocatalysis and Biotechnology: Exploring the stereoselectivity of enzymes like YEH in hydrolyzing 1-oxaspiro[2.5]octanes holds potential for developing efficient biocatalytic processes for chiral synthesis [, , ].
  • Fragrance and Flavor Industry: The use of this compound derivatives as precursors for fragrance compounds highlights their relevance to this industry [].

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